molecular formula C15H24Cl2N2 B1473443 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperidin-4-amine dihydrochloride CAS No. 2098022-06-9

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperidin-4-amine dihydrochloride

Cat. No.: B1473443
CAS No.: 2098022-06-9
M. Wt: 303.3 g/mol
InChI Key: VDCYTWZNJUVOOQ-UHFFFAOYSA-N
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Description

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C15H24Cl2N2 and its molecular weight is 303.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperidin-4-amine dihydrochloride is the Kappa Opioid Receptor (KOR) . The KOR is a type of opioid receptor in the brain that plays a key role in pain perception, mood regulation, and stress response.

Mode of Action

This compound acts as a selective antagonist at the KOR . This means it binds to the KOR and blocks its activation by other substances, preventing the receptor’s typical effects.

Biochemical Pathways

By blocking the KOR, this compound interferes with the normal functioning of the opioid system , a complex network of receptors and signaling molecules involved in pain perception and mood regulation .

Pharmacokinetics

The compound has good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means it is well-absorbed into the body, distributed to the necessary tissues, metabolized efficiently, and excreted in a timely manner. These properties contribute to the compound’s bioavailability, or the extent to which it can reach its target in the body and exert its effects.

Result of Action

In animal studies, oral administration of this compound has shown potent effects in antagonizing KOR agonist-induced prolactin secretion and tail-flick analgesia . This suggests that the compound may have potential therapeutic applications in conditions related to the opioid system, such as pain and mood disorders.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at room temperature to maintain its stability and efficacy. Furthermore, the compound’s pharmacokinetics and effects can be affected by factors such as the individual’s physiological state, the presence of other substances in the body, and genetic variations in the KOR or other components of the opioid system.

Properties

IUPAC Name

1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c16-13-8-10-17(11-9-13)15-7-3-5-12-4-1-2-6-14(12)15;;/h1-2,4,6,13,15H,3,5,7-11,16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCYTWZNJUVOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N3CCC(CC3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperidin-4-amine dihydrochloride

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